1-(4-ethoxyphenyl)-3-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}urea
Description
1-(4-Ethoxyphenyl)-3-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}urea is a synthetic urea derivative featuring a naphthothiazole core linked to a 4-ethoxyphenyl group via a urea bridge.
Properties
IUPAC Name |
1-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-(4-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-2-25-15-10-8-14(9-11-15)21-19(24)23-20-22-18-16-6-4-3-5-13(16)7-12-17(18)26-20/h3-6,8-11H,2,7,12H2,1H3,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLSNEBRJMYLCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-3-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}urea typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxyaniline with isocyanates to form the urea linkage. The naphtho[1,2-d][1,3]thiazole moiety can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminothiophenol and naphthoquinone derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial steps in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxyphenyl)-3-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}urea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
1-(4-ethoxyphenyl)-3-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-3-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}urea involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
2.1.1. N'-Hydroxy-N-(Naphthothiazolyl)methanimidamides Compounds like 4c (N'-hydroxy-N-(4H,5H-naphtho[1,2-d]thiazol-2-yl)methanimidamide) share the naphthothiazole core but replace the urea group with a methanimidamide. These derivatives exhibit potent inhibition of Mycobacterium tuberculosis (Mtb) methionine aminopeptidase (MetAP) isoforms (IC₅₀ = 1.2–3.5 µM) but show poor minimum inhibitory concentrations (MICs) in bacterial cultures, likely due to poor membrane permeability . In contrast, the urea group in the target compound may enhance solubility or bioavailability, though direct data is lacking.
2.1.2. N-{4H,5H-Naphtho[1,2-d]thiazol-2-yl}-2-Phenoxybenzamide This benzamide derivative (CAS 361160-36-3) retains the naphthothiazole core but substitutes the urea with a phenoxybenzamide group. With a molecular weight of 398.48 g/mol, it is heavier than the target compound (exact weight unspecified but estimated ~380–400 g/mol).
Table 1: Structural and Physicochemical Comparisons
Substituent Effects on Activity
2.2.1. Methoxy Substitutions In methanimidamide analogs, methoxy groups on the naphthothiazole A-ring (e.g., 4b, 4c, 4d) significantly influence activity. Compound 4b (7-methoxy substitution) showed the best MetAP inhibition (IC₅₀ = 1.2 µM), suggesting electron-donating groups enhance binding .
2.2.2. Urea vs. Thiourea Derivatives
describes urea and thiourea derivatives of triazoles. Thioureas generally exhibit stronger hydrogen bonding but poorer solubility than ureas. For example, 1-[3-(4-substitutedphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl]thiourea derivatives showed moderate antimicrobial activity, while ureas were less active but more soluble . This trade-off suggests the target urea derivative may prioritize solubility over extreme potency.
Computational and Structural Insights
- Molecular Docking : Lamarckian genetic algorithm-based docking (via AutoDock 3.0) predicts that urea derivatives could form hydrogen bonds with MetAP active sites, similar to methanimidamides .
- Crystallography : Isostructural analogs (e.g., ) adopt planar conformations except for perpendicular fluorophenyl groups. The urea group in the target compound may introduce torsional strain, affecting packing and stability .
Biological Activity
1-(4-ethoxyphenyl)-3-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}urea is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
- Molecular Formula : C20H19N3O2S
- Molecular Weight : 365.4488 g/mol
- CAS Number : 391867-99-5
- SMILES Notation : CC(C)C1=CC=C(C=C1)N(C(=O)N2C=C(C=C2)S(=O)(=O)N)C(=O)N
Synthesis
The synthesis of 1-(4-ethoxyphenyl)-3-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}urea generally involves a multi-step process that includes the formation of the thiazole ring and subsequent urea linkage. Specific methodologies can vary; however, common synthetic routes employ coupling reactions between appropriate precursors.
Antimicrobial Activity
Research indicates that compounds similar to 1-(4-ethoxyphenyl)-3-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}urea exhibit significant antimicrobial properties. In studies evaluating various derivatives containing the naphtho-thiazole structure:
- Inhibition Zones : Compounds showed inhibition zones ranging from 12–15 mm against bacteria such as Bacillus subtilis, Staphylococcus aureus, and fungi like Candida albicans .
Anticancer Activity
The compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest:
- Case Study : A derivative of this compound demonstrated selective cytotoxicity against Mia PaCa-2 (pancreatic cancer), PANC-1 (pancreatic cancer), and RKO (colorectal cancer) cell lines .
The biological activity of 1-(4-ethoxyphenyl)-3-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}urea is hypothesized to involve:
- Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in tumor growth and proliferation.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to apoptosis in cancer cells has been observed.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
